
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H13F4N3OS and its molecular weight is 395.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
A notable application of derivatives similar to the mentioned compound is in the synthesis of novel imidazole acyl urea derivatives that act as Raf kinase inhibitors. These derivatives exhibit significant antitumor activities against human carcinoma cell lines, demonstrating their potential in cancer therapy. Zhu (2015) synthesized six novel imidazole acyl urea derivatives and evaluated their antitumor activities, finding that some derivatives exhibited inhibitory activities similar to Sorafenib, a known anticancer drug (Y. Zhu, 2015).
Antimicrobial Applications
The compound's derivatives have also shown promising antimicrobial properties. Ramalingam et al. (2019) synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and evaluated their antibacterial activity, finding significant activity against various bacteria (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Radiolabeling for PET Imaging
Another application is in the field of radiolabeling for positron emission tomography (PET) imaging. Dollé et al. (2008) described the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the compound's role in developing diagnostic tools for neurodegenerative diseases (F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008).
Molecular Docking and Antioxidant Activity
The derivatives of this compound have also been explored for their potential in molecular docking studies and antioxidant activities. Chkirate et al. (2019) synthesized Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and evaluated their antioxidant activity, demonstrating the compound's applicability in exploring new therapeutic agents (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3OS/c19-12-5-7-13(8-6-12)25-10-9-23-17(25)27-11-16(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNHCYLLJPYHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2367812.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2367813.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2367814.png)
![N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea](/img/structure/B2367815.png)
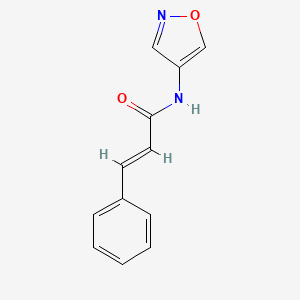

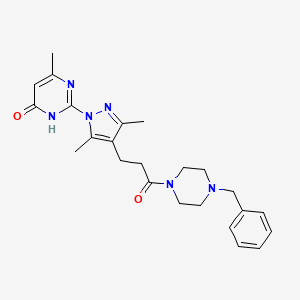
![Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2367823.png)
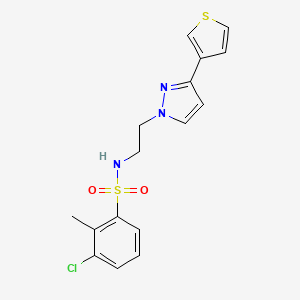

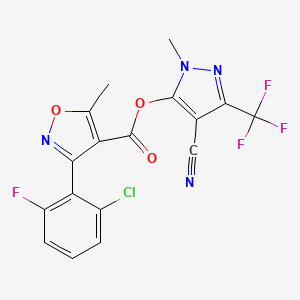
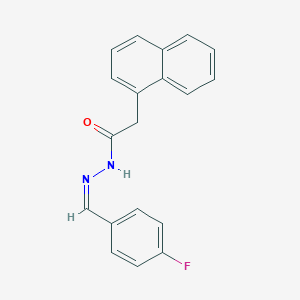
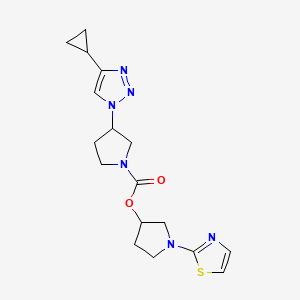
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)